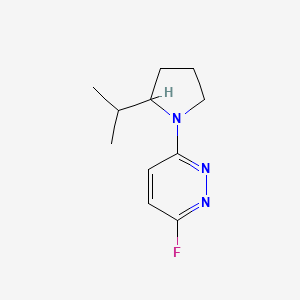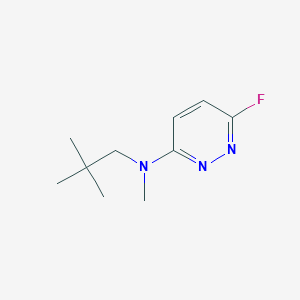![molecular formula C15H17BrN4O2 B7436691 N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide, also known as BRL-49653, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, inflammation, and cell proliferation. BRL-49653 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, cancer, and cardiovascular diseases.
Mécanisme D'action
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide exerts its pharmacological effects by binding to and activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter region of target genes. This leads to the recruitment of coactivators and the transcriptional activation of target genes.
Biochemical and Physiological Effects:
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including:
1. Induction of fatty acid oxidation: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide can activate PPARδ and induce the expression of genes involved in fatty acid oxidation, leading to increased lipid metabolism and energy production.
2. Stimulation of glucose uptake: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide can enhance glucose uptake and utilization in skeletal muscle and adipose tissue, which can improve insulin sensitivity and glucose homeostasis.
3. Mitochondrial biogenesis: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide can stimulate the biogenesis of mitochondria, which are the cellular organelles responsible for energy production, leading to increased metabolic activity and improved metabolic health.
4. Anti-inflammatory effects: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide can suppress the expression of pro-inflammatory genes and cytokines, leading to reduced inflammation and improved metabolic health.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. The advantages include:
1. Selectivity: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide is a selective agonist of PPARδ and does not activate other PPAR isoforms, which can reduce off-target effects.
2. Potency: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide has high potency and can activate PPARδ at low concentrations, which can reduce the amount of compound needed for experiments.
3. Stability: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide is stable in various solvents and can be stored for long periods without degradation.
The limitations of N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide include:
1. Cost: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide is a synthetic compound and can be expensive to produce, which can limit its use in large-scale experiments.
2. Availability: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide may not be readily available from commercial sources, which can limit its use in some labs.
3. Species-specific effects: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide may have species-specific effects and may not be applicable to all animal models.
Orientations Futures
There are several future directions for research on N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide, including:
1. Clinical trials: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide has shown promising results in preclinical studies, and further clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide may be used in combination with other drugs to enhance its therapeutic effects and reduce side effects.
3. Tissue-specific effects: N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide may have tissue-specific effects, and further studies are needed to determine its effects on different tissues and organs.
4. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide and its interaction with PPARδ.
5. Structure-activity relationship studies: Further studies are needed to optimize the structure of N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide and develop more potent and selective PPARδ agonists.
Conclusion:
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide is a selective agonist of PPARδ that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its pharmacological effects by activating PPARδ and inducing the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments, and further research is needed to determine its clinical applications and molecular mechanisms of action.
Méthodes De Synthèse
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the coupling of 3-bromo-4-aminophenol with 3-(hydroxymethyl)pyrrolidine, followed by the condensation with 1H-pyrazole-5-carboxylic acid. The final product is obtained after purification and characterization by various spectroscopic techniques.
Applications De Recherche Scientifique
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide has been widely used in scientific research to investigate the role of PPARδ in various physiological and pathological processes. Studies have shown that N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide can activate PPARδ and induce the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This makes N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide a potential therapeutic agent for metabolic disorders such as obesity, diabetes, and dyslipidemia.
Propriétés
IUPAC Name |
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c16-12-7-11(18-15(22)13-3-5-17-19-13)1-2-14(12)20-6-4-10(8-20)9-21/h1-3,5,7,10,21H,4,6,8-9H2,(H,17,19)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVZJSMNDAFVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=C(C=C(C=C2)NC(=O)C3=CC=NN3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)
![5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B7436633.png)
![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)

![N-[1-(2-chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436667.png)


![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B7436704.png)
![Methyl 2-[4-[(3-chlorophenyl)methoxy]-2-methylanilino]-2-(4-fluorophenyl)acetate](/img/structure/B7436706.png)
![ethyl 3-[[2-methyl-5-(trifluoromethyl)pyridine-3-carbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7436708.png)